Molecular Weight Reduction of 36.4% Versus P,P-Diphenylphosphinic Hydrazide: Impact on Synthetic Building-Block Efficiency
[Methyl(phenyl)phosphoryl]hydrazine possesses a molecular weight of 170.15 g·mol⁻¹, whereas its closest commercially listed analog, P,P-diphenylphosphinic hydrazide (CAS 6779-66-4), has a molecular weight of 232.22 g·mol⁻¹ . This represents a 36.4% reduction in mass, attributable to the replacement of one phenyl substituent with a methyl group. Lower molecular weight is a primary determinant of fragment-like character in early-stage drug discovery, directly influencing ligand efficiency metrics and compliance with the Rule of Three for fragment-based screening [1]. The mono-methyl/mono-phenyl architecture also reduces steric bulk around the phosphorus centre compared to the diphenyl analog, potentially affecting reactivity in nucleophilic substitution and cyclocondensation reactions [2].
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 170.15 g·mol⁻¹ (C₇H₁₁N₂OP) |
| Comparator Or Baseline | P,P-Diphenylphosphinic hydrazide (CAS 6779-66-4): 232.22 g·mol⁻¹ (C₁₂H₁₃N₂OP) |
| Quantified Difference | 62.07 g·mol⁻¹ reduction (36.4% lower) |
| Conditions | Calculated from molecular formulae; verified against ChemSrc and ChemBlink database entries |
Why This Matters
A 36% lower molecular weight directly translates into higher atom economy in derivatization and improved fragment-likeness for library design, making the methyl/phenyl compound preferable when molecular weight constraints govern candidate selection.
- [1] M. Congreve, R. Carr, C. Murray, H. Jhoti. A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 2003, 8(19), 876–877. DOI: 10.1016/S1359-6446(03)02831-9. View Source
- [2] V. M. Ovrutskii, L. D. Protsenko. Phosphorus Acid Hydrazides. Russian Chemical Reviews, 1986, 55(4), 343–356. DOI: 10.1070/RC1986v055n04ABEH003194. View Source
